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Natural Killer (NK) cells are at the forefront of innate immunity and cancer immunosurveillance.

Their ability to recognize and eliminate malignant cells without prior sensitization makes them a

compelling focus for cancer immunotherapy. This activity is governed by a sophisticated

interplay of signals from a diverse array of activating and inhibitory receptors on the NK cell

surface. This guide provides a detailed comparison of key NK cell receptors, with a special

focus on the emerging significance of CD122, to inform research and therapeutic development.

While the term "NK-122" is not found in current scientific literature, it is likely a reference to

CD122 (IL-2/IL-15 receptor beta chain), a critical component for NK cell function and a

promising therapeutic target.

Key NK Cell Receptors: A Comparative Overview
The function of NK cells is dictated by the integration of signals from various receptor families.

Below is a summary of some of the most extensively studied NK cell receptors in the context of

cancer.
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Receptor
Family

Primary
Function in
Cancer

Ligand(s)
Signaling
Pathway
Highlights

Therapeutic
Relevance

NKG2D Activating
MICA/B, ULBP1-

6

Associates with

DAP10,

activating the

PI3K/Akt and

Grb2/Vav1

pathways,

leading to

cytotoxicity and

cytokine

production.[1][2]

A promising

target for cancer

treatment due to

the stress-

induced

expression of its

ligands on tumor

cells.[2][3][4]

Natural

Cytotoxicity

Receptors

(NCRs)

Activating

B7-H6 (NKp30),

Viral

hemagglutinins

(NKp46), PCNA

(NKp44)

Associate with

ITAM-containing

adaptors (CD3ζ,

FcεRIγ, DAP12)

to trigger potent

cytotoxic

responses.[5]

NKp30 is a

prospective

target for new

cancer

immunotherapy

strategies.[5][6]

DNAM-1

(CD226)
Activating

CD155 (PVR),

Nectin-2

(CD112)

Co-stimulation

enhances

cytotoxicity and

cytokine release.

[7][8]

The DNAM-

1/TIGIT/CD96

axis is a key area

of investigation

for cancer

immunotherapy.

[7]

Killer-cell

Immunoglobulin-

like Receptors

(KIRs)

Primarily

Inhibitory
HLA-A, -B, -C

ITIMs recruit

phosphatases

(SHP-1, SHP-2)

to dampen

activating

signals.[9]

Blocking

inhibitory KIRs

can enhance NK

cell-mediated

killing of tumor

cells.[10]

NKG2A Inhibitory HLA-E Forms a

heterodimer with

A key immune

checkpoint for
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CD94; ITIMs in

the cytoplasmic

tail recruit

phosphatases to

inhibit NK cell

function.[11][12]

both NK and T

cells; targeted by

monoclonal

antibodies like

monalizumab.

[12]

CD122 (IL-2/IL-

15Rβ)

Activating/Modul

atory
IL-2, IL-15

Part of the IL-2

and IL-15

receptor

complexes,

signaling through

the JAK/STAT

pathway to

promote NK cell

proliferation,

survival, and

activation.

Targeting CD122

with IL-2 or IL-15

superkines is a

strategy to

enhance NK cell

anti-tumor

activity.

In-Depth Receptor Analysis
NKG2D: The "Stress Sensor"
NKG2D is a potent activating receptor that recognizes stress-induced ligands frequently

upregulated on tumor cells, including MICA/B and ULBP proteins.[2][3] This "induced-self"

recognition allows NK cells to identify and eliminate malignant cells. Upon ligand binding,

NKG2D associates with the DAP10 adaptor protein, which contains a YINM motif.[1]

Phosphorylation of this motif leads to the recruitment of PI3K and Grb2, activating downstream

signaling cascades that result in cytotoxicity and cytokine secretion.[1][2]

NKG2D Signaling Pathway
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Natural Cytotoxicity Receptors (NCRs): Key Players in
Tumor Recognition
The NCR family, comprising NKp30, NKp44, and NKp46, plays a crucial role in the direct

recognition and lysis of tumor cells.[5] These receptors signal through ITAM-containing adaptor

proteins, such as CD3ζ and FcεRIγ for NKp30 and NKp46, and DAP12 for NKp44.[5] Ligand

binding triggers phosphorylation of ITAMs, leading to the recruitment and activation of Syk and

ZAP70 kinases, which initiate a signaling cascade culminating in potent anti-tumor responses.

[13] For instance, NKp30 recognizes B7-H6, a ligand expressed on various tumor cells.[5][6]
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DNAM-1 (CD226): A Co-stimulatory Powerhouse
DNAM-1 is an activating receptor that contributes to the elimination of tumor cells by

recognizing its ligands, CD155 and Nectin-2, which are often overexpressed on malignant

tissues.[7][8] DNAM-1 plays a significant role in mediating the killing of tumor cells that may be

resistant to other NK cell activation pathways.[8] Its function is tightly regulated by competing

inhibitory receptors like TIGIT and CD96, which share the same ligands.[7]

KIRs and NKG2A: The "Missing-Self" and "Induced-Self"
Inhibitors
To prevent autoimmunity, NK cells are equipped with inhibitory receptors that recognize "self"

molecules, primarily MHC class I. The KIR family of receptors recognizes the highly

polymorphic classical MHC class I molecules (HLA-A, -B, and -C).[9] In contrast, the NKG2A

receptor, in a heterodimer with CD94, recognizes the non-classical and less polymorphic HLA-

E molecule.[11][12] Tumor cells often downregulate MHC class I to evade T cell recognition, a

phenomenon known as "missing-self," which in turn can relieve the inhibition of NK cells

through KIRs. However, some tumors upregulate HLA-E as an immune escape mechanism to

engage the inhibitory NKG2A receptor.[12] Both KIRs and NKG2A contain ITIMs in their

cytoplasmic tails, which, upon phosphorylation, recruit phosphatases to counteract activating

signals.

Inhibitory Receptor Signaling (KIR/NKG2A)
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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